molecular formula C17H15ClN4O B379922 (E)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 391890-17-8

(E)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B379922
CAS No.: 391890-17-8
M. Wt: 326.8g/mol
InChI Key: ZIPPFLDNILMOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrido[1,2-a]pyrimidinone Scaffold

The pyrido[1,2-a]pyrimidinone scaffold represents one of the most important nitrogen-containing bicyclic heterocyclic systems in modern organic chemistry and medicinal chemistry research. This unique structural framework consists of a pyrimidine ring fused to a pyridine ring, creating a bridgehead nitrogen configuration that imparts distinctive physicochemical properties to compounds incorporating this motif. The scaffold is characterized by its electron-rich nature and ability to participate in various chemical transformations, making it an attractive template for drug discovery and chemical synthesis applications.

The structural diversity possible within the pyrido[1,2-a]pyrimidinone family is extensive, with substitution patterns achievable at multiple positions on both the pyridine and pyrimidine rings. These modifications can significantly alter the electronic properties, solubility characteristics, and biological activity profiles of the resulting compounds. Research has demonstrated that pyrido[1,2-a]pyrimidinone derivatives exhibit remarkable versatility in their synthetic accessibility, with various methodologies developed for their construction from readily available starting materials.

The mesoionic character of certain pyrido[1,2-a]pyrimidinone derivatives adds another layer of complexity and functionality to this scaffold. Mesoionic compounds are dipolar molecules that cannot be represented by conventional Lewis structures without formal charges, and this electronic arrangement often contributes to enhanced biological activity and unique chemical reactivity patterns. The combination of the bicyclic heterocyclic framework with mesoionic character creates compounds with exceptional potential for various applications in chemical research and development.

Historical Development of Pyrido[1,2-a]pyrimidin-4-one Derivatives

The historical development of pyrido[1,2-a]pyrimidin-4-one derivatives spans several decades, with significant milestones marking the evolution of synthetic methodologies and understanding of their chemical properties. Early research in this field focused on establishing fundamental synthetic routes to access the basic pyrido[1,2-a]pyrimidin-4-one core structure, with researchers developing various cyclization strategies to construct the fused bicyclic system.

One of the seminal approaches involved the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization conditions. This methodology demonstrated excellent regioselectivity for the formation of 2-oxo-isomers over the undesired 4-oxo-isomers, providing a distinct advantage for synthetic chemists seeking to access specific regioisomers of the pyrido[1,2-a]pyrimidinone scaffold. The development of this approach represented a significant advancement in the field, as it offered reliable access to previously challenging molecular architectures.

The progression of synthetic methodologies continued with the development of copper-catalyzed tandem reactions for the construction of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. These methodologies employed copper iodide-catalyzed carbon-nitrogen bond formation followed by intramolecular amidation reactions, conducted at elevated temperatures in dimethylformamide. The protocol demonstrated broad substrate scope, good functional group tolerance, and the ability for gram-scale preparation, making it practical for modular synthesis of pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester starting materials.

More recent developments have focused on carbon-hydrogen functionalization strategies for diversifying the pyrido[1,2-a]pyrimidin-4-one scaffold. These approaches have enabled the introduction of various substituents through cross-coupling reactions, arylation, alkenylation, sulfenylation, selenylation, and phosphonation processes. The evolution of these methodologies has significantly expanded the chemical space accessible within the pyrido[1,2-a]pyrimidin-4-one family, providing researchers with powerful tools for structure-activity relationship studies and compound optimization.

Significance of (E)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one in Chemical Research

The compound this compound occupies a unique position within the pyrido[1,2-a]pyrimidinone chemical space due to its distinctive structural features and the specific arrangement of functional groups. The presence of the 4-chlorophenyl group connected through an imine linkage at the 3-position creates a significant electronic perturbation within the heterocyclic system, potentially influencing both the chemical reactivity and biological activity profiles of the compound.

The methylamino substitution at the 2-position represents another critical structural element that distinguishes this compound from simpler pyrido[1,2-a]pyrimidin-4-one derivatives. This functional group can participate in hydrogen bonding interactions and may serve as a site for further chemical modification or as a recognition element for biological targets. The combination of electron-withdrawing and electron-donating substituents within the same molecular framework creates a unique electronic environment that may contribute to enhanced selectivity in various chemical and biological processes.

Recent research has highlighted the importance of geometric isomerism in pyrido[1,2-a]pyrimidinone derivatives, with the E-configuration of the imine linkage in this compound being particularly significant. The geometric constraint imposed by the E-configuration affects the overall molecular conformation and may influence the compound's ability to interact with specific molecular targets or participate in particular chemical transformations. This stereochemical aspect adds another dimension to the structure-activity relationships within this compound class.

The 9-methyl substitution on the pyrido[1,2-a]pyrimidin-4-one core represents a strategic modification that can influence both the physicochemical properties and the synthetic accessibility of the compound. Methyl substitution at different positions of the pyrido[1,2-a]pyrimidin-4-one scaffold has been shown to significantly alter physicochemical and biological properties, making the specific substitution pattern in this compound particularly noteworthy for chemical research applications.

Structural Feature Chemical Significance Impact on Properties
4-chlorophenyl imine Electronic perturbation Enhanced reactivity and selectivity
2-methylamino group Hydrogen bonding capacity Improved target recognition
E-configuration Geometric constraint Controlled molecular conformation
9-methyl substitution Steric and electronic effects Modified physicochemical properties

Properties

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-9-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-4-3-9-22-16(11)21-15(19-2)14(17(22)23)10-20-13-7-5-12(18)6-8-13/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPPFLDNILMOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H15ClN4O and a molecular weight of approximately 326.8 g/mol. Its structure features a pyrido-pyrimidine core, with functional groups that include an imine and a methylamino group, which are crucial for its biological interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the context of anticancer properties. The following sections detail its effects on various biological systems.

1. Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines such as HeLa cells. The mechanism involves:

  • Caspase Activation : The compound promotes caspase activation, which is essential for the apoptotic process. In studies, treatment with this compound led to increased caspase activity in a dose-dependent manner .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound affects cell cycle distribution, increasing the percentage of cells in the sub-G1 phase and inducing G2/M arrest at higher concentrations .

Table 1: Cytotoxicity and Apoptosis Induction

Compound Concentration (µM)IC50 (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
5Not reachedSignificant increaseNot significant
1018IncreasedIncreased

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors, influencing cellular signaling pathways related to apoptosis and cell proliferation. Computational studies using tools like PASS have predicted multiple pharmacological effects based on its structural features.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds within the pyrido[1,2-a]pyrimidin-4-one class, revealing insights into structure-activity relationships (SARs). For instance:

  • In one study, derivatives with variations in substituents exhibited differing levels of cytotoxicity against various cancer cell lines. The presence of a chlorophenyl group was noted to enhance anticancer activity compared to unsubstituted analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 2, 3, 9) Molecular Weight (g/mol) Key Properties/Findings Reference
(E)-3-(((4-Chlorophenyl)imino)methyl)-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 2: -NHCH₃; 3: (E)-4-Cl-C₆H₄-CH=N; 9: -CH₃ 326.78 High lipophilicity (Cl group); potential kinase inhibition due to planar aromatic system.
2-[(4-Chlorophenyl)amino]-3-{(E)-[(2-furylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2: -NH(4-Cl-C₆H₄); 3: (E)-furylmethyl-CH=N; 9: -CH₃ 347.79 Reduced lipophilicity (furyl group); improved solubility but lower metabolic stability compared to Cl-substituted analogs.
9-Methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2: -NHCH₂CH₂Ph; 3: (E)-CH₂CH₂Ph-CH=N; 9: -CH₃ 441.55 Increased steric bulk (phenethyl groups); may hinder target binding but enhance selectivity.
2-[(4-Methylbenzyl)amino]-3-{(E)-[(4-methylbenzyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2: -NHCH₂(4-Me-C₆H₄); 3: (E)-CH₂(4-Me-C₆H₄)-CH=N; 9: H 413.50 High lipophilicity (methylbenzyl groups); potential cytotoxicity due to enhanced membrane permeability.
7-(Piperazin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 2: 3,4-(MeO)₂-C₆H₃; 7: piperazinyl; 9: H 380.43 Electron-rich substituents (methoxy, piperazine) improve solubility and CNS penetration.

Key Findings from Comparative Analysis

Furyl (ClogP ~2.5) and methoxy (ClogP ~1.8) substituents reduce lipophilicity, enhancing solubility but compromising metabolic stability .

Steric and Electronic Influences :

  • Bulky substituents (e.g., phenethyl in ) introduce steric hindrance, which may reduce binding affinity to flat enzymatic pockets but improve selectivity for less-conserved targets.
  • Electron-withdrawing groups (e.g., Cl in ) stabilize the imine bond, reducing hydrolysis rates compared to electron-donating groups (e.g., methoxy in ) .

Biological Activity Trends :

  • Compounds with planar aromatic systems (e.g., target compound and furyl analog ) show promise in kinase inhibition assays due to π-π stacking with ATP-binding pockets.
  • Piperazinyl and methoxy-substituted derivatives (e.g., ) exhibit enhanced blood-brain barrier penetration, suggesting utility in CNS-targeted therapies.

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for pyrido[1,2-a]pyrimidin-4-ones, such as condensation of aminopyridines with β-ketoesters, followed by imine formation . Substituents at position 3 (e.g., iminomethyl groups) are typically introduced via Schiff base reactions under acidic conditions .

Preparation Methods

Core Scaffold Construction: Synthesis of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters. A modified protocol from pyrido[1,2-a]pyrimidin-4-one syntheses involves reacting 2-amino-4-methylpyridine with ethyl acetoacetate in refluxing toluene under acidic catalysis . The reaction proceeds via initial enamine formation, followed by intramolecular cyclization to yield 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound A). Key parameters include:

  • Solvent : Toluene or xylene for high-temperature stability .

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%) to accelerate cyclization .

  • Temperature : 120–130°C for 12–16 hours .

  • Yield : 68–72% after recrystallization from ethanol .

Introduction of the Methylamino Group at Position 2

Position-selective amination at C2 is achieved through nucleophilic substitution using methylamine under basic conditions. Compound A is treated with N-methylamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours . This step introduces the methylamino group via displacement of a halogen (e.g., chlorine) pre-installed at C2 or through direct amination of a hydroxyl group using Mitsunobu conditions .

  • Regioselectivity : Controlled by electronic effects of the pyrido[1,2-a]pyrimidin-4-one core, with C2 being more electrophilic due to conjugation with the carbonyl group .

  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane) .

Formylation at Position 3 for Imine Precursor

The C3 position is functionalized with a formyl group to enable subsequent imine formation. A Vilsmeier-Haack reaction is employed, where 2-(methylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is treated with phosphorus oxychloride (POCl₃) and DMF at 0–5°C, followed by hydrolysis .

  • Conditions :

    • POCl₃ (3 equiv), DMF (5 equiv), dichloromethane (DCM), 0°C for 2 hours.

    • Quenching with ice-water to yield 3-formyl-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound B) .

  • Yield : 60–65% after neutralization and filtration .

Stereoselective Imine Formation with 4-Chloroaniline

The (E)-imine configuration is established via condensation of Compound B with 4-chloroaniline in ethanol under reflux. The reaction is catalyzed by acetic acid (AcOH) to favor Schiff base formation while minimizing Z-isomerization .

  • Optimized Protocol :

    • Ethanol (20 mL), 4-chloroaniline (1.2 equiv), AcOH (0.5 mL), reflux for 6 hours .

    • Cooling to 0°C precipitates the product, which is filtered and washed with cold ethanol.

  • Stereochemical Control : The E-configuration is confirmed via ¹H NMR (δ 8.3 ppm for imine proton, J = 12 Hz) and NOESY analysis .

  • Yield : 75–80% after recrystallization from ethanol .

Structural Characterization and Analytical Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, imine CH),

  • δ 8.25 (d, J = 6.8 Hz, 1H, pyrido H8),

  • δ 7.45–7.30 (m, 4H, Ar-H),

  • δ 3.12 (s, 3H, NCH₃),

  • δ 2.55 (s, 3H, C9-CH₃) .

IR (KBr) :

  • 1665 cm⁻¹ (C=O),

  • 1620 cm⁻¹ (C=N),

  • 1590 cm⁻¹ (Ar C=C) .

HPLC Purity : 98.5% (C18 column, acetonitrile/water) .

Comparative Analysis of Synthetic Routes

StepMethodSolventCatalystYield (%)
Core FormationCyclocondensationToluenep-TsOH68–72
C2 AminationNucleophilic substitutionDMFK₂CO₃65–70
C3 FormylationVilsmeier-HaackDCMPOCl₃/DMF60–65
Imine FormationSchiff base condensationEthanolAcOH75–80

Challenges and Optimization Strategies

  • Regioselectivity in Amination : Competing reactions at C2 and C7 are mitigated by using bulkier bases (e.g., DIPEA) to favor C2 substitution .

  • Imine Stability : The E-isomer is stabilized by intramolecular hydrogen bonding between the imine proton and the pyrimidinone carbonyl .

  • Purification : Silica gel chromatography with ethyl acetate/methanol (9:1) removes unreacted aniline and byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.